6,9,12-Octadecatrienol
Overview
Description
6,9,12-Octadecatrienol is a useful research compound. Its molecular formula is C18H32O and its molecular weight is 264.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism in Myelinating Brain
A study by Su and Schmid (1972) explored the metabolism of long-chain polyunsaturated alcohols, including 6,9,12-Octadecatrienol, in the myelinating brain of young rats. The research found that these alcohols, when administered intracerebrally, were incorporated into brain ethanolamine phosphatides and oxidized to corresponding fatty acids, indicating their role in brain lipid metabolism (Su & Schmid, 1972).
Role in Red Algae Metabolism
Hamberg (1992) reported that 6,9,12-Octadecatrienoic acid, closely related to this compound, was metabolized in the red alga Lithothamnion corallioides to form conjugated tetraene fatty acid and a bis-allylic hydroxy acid, indicating its significance in algal fatty acid oxidation processes (Hamberg, 1992).
Enzymatic Oxygenation Studies
In another study by Hamberg (1984), the enzymatic and non-enzymatic oxygenation of 6,9,12-Octadecatrienoic acid was examined. This research contributes to understanding the biochemical pathways involving this compound and its derivatives, particularly in the context of lipoxygenase oxygenations (Hamberg, 1984).
Gas-Chromatography Studies
Aitzetmüller, Werner, and Tsevegsüren (1993) conducted studies on γ-Linolenic acid (6c,9c,12c-18:3), a structural isomer of this compound. They focused on the gas chromatographic separation of octadecatrienoic acids, contributing to analytical methodologies relevant for studying this compound (Aitzetmüller, Werner, & Tsevegsüren, 1993).
Applications in Insect Pheromones
Yamakawa et al. (2009) identified (6Z,9Z,12Z)-6,9,12-Octadecatriene as a novel sex pheromone produced by emerald moths. This highlights the role of this compound and its derivatives in insect communication and behavior (Yamakawa et al., 2009).
Omega 6-Oxygenation in Human Platelets
Research by Hamberg (1983) on the omega 6-oxygenation of 6,9,12-Octadecatrienoic acid in human platelets provides insights into the biochemical pathways of this compound and its metabolites in human biology, particularly in the context of platelet function (Hamberg, 1983).
Lipid Analysis Techniques
Zhang Zhong-ning (2002) conducted research on the analysis of octadecatrienal, a derivative of this compound, using gas chromatography-mass spectrometry. This research adds to the knowledge on analytical techniques for studying this compound and its derivatives (Zhang Zhong-ning, 2002).
Properties
IUPAC Name |
(6Z,9Z,12Z)-octadeca-6,9,12-trien-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3/b7-6-,10-9-,13-12- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYSUQMCIPGKKK-QNEBEIHSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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